N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea
Description
Properties
CAS No. |
642085-04-9 |
|---|---|
Molecular Formula |
C19H16ClN3O2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C19H16ClN3O2/c20-18-9-8-16(23-19(24)22-15-5-2-1-3-6-15)11-14(18)13-25-17-7-4-10-21-12-17/h1-12H,13H2,(H2,22,23,24) |
InChI Key |
LPVCLAONVZQQRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea typically involves the reaction of 4-chloro-3-(pyridin-3-yloxymethyl)aniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences:
Key Observations :
- Trifluoromethyl vs. In contrast, the target compound’s pyridin-3-yloxy group may confer hydrogen-bonding capacity or π-π stacking interactions due to the pyridine ring’s nitrogen atom .
- Chloropyridyl vs. Chlorophenyl : Forchlorfenuron (CPPU) substitutes the phenyl ring with a 2-chloro-4-pyridyl group, enabling its role as a cytokinin mimic in agriculture . The target compound’s pyridin-3-yloxy-methyl substitution distinguishes it from CPPU in both steric and electronic properties.
Anticancer Activity
- CTPPU: Demonstrates potent antiproliferative effects against non-small cell lung cancer (NSCLC) cells (IC50 ~5–10 μM) by inducing G1/S cell cycle arrest .
Biological Activity
N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Chemical Formula: C19H16ClN3O2
- Molecular Weight: 353.80 g/mol
- IUPAC Name: this compound
- CAS Number: Not available
The compound is categorized as an anilide, which suggests that it may interact with various biological targets, particularly those involved in cellular signaling and proliferation. The presence of the pyridine moiety is notable for its ability to engage in hydrogen bonding and π-π stacking interactions, enhancing the compound's binding affinity to target proteins.
Biological Activity
Research indicates that this compound exhibits multiple biological activities, including:
-
Antitumor Activity:
- The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have reported IC50 values in the micromolar range against melanoma and breast cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition:
- Antimicrobial Properties:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of this compound, researchers treated human melanoma cells with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 5 µM after 48 hours of treatment. Flow cytometry analysis revealed significant apoptosis induction in treated cells compared to controls.
Case Study 2: DHFR Inhibition
Another study focused on the inhibition of DHFR by this compound. Using an enzyme activity assay, it was found that this compound inhibited DHFR with an IC50 value of 0.15 µM. This inhibition correlated with a decrease in tetrahydrofolate levels within treated cells, confirming its potential as a therapeutic agent in cancers reliant on folate metabolism.
Comparative Analysis
| Property | This compound | Piritrexim (similar structure) |
|---|---|---|
| Molecular Weight | 353.80 g/mol | 394.40 g/mol |
| Antitumor Activity | IC50 ~ 5 µM (melanoma) | IC50 ~ 10 µM (various cancers) |
| DHFR Inhibition | IC50 ~ 0.15 µM | IC50 ~ 0.20 µM |
| Mechanism | Apoptosis induction, cell cycle arrest | Antifolate action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
